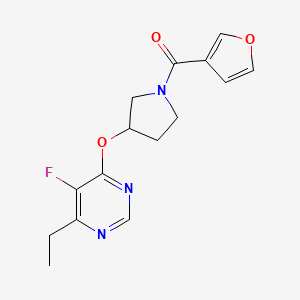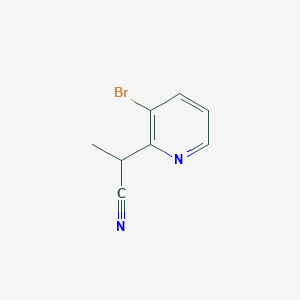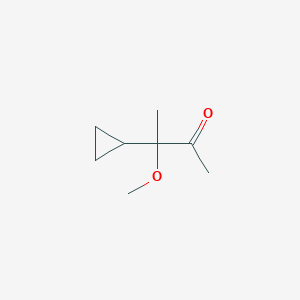
3-Cyclopropyl-3-methoxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-3-methoxybutan-2-one” is a chemical compound . It is related to “3-Methoxybutan-2-one”, which has been evaluated as a bio-based solvent .
Synthesis Analysis
The synthesis of “3-Methoxybutan-2-one”, a related compound, involves the methylation of acetoin with dimethyl carbonate. This process is sustainable and has improved process mass intensity (PMI) and atom economy compared to previously published methods .Chemical Reactions Analysis
“3-Methoxybutan-2-one” has been used as a solvent in a Friedel–Crafts acylation and for N-alkylations .Physical And Chemical Properties Analysis
“3-Methoxybutan-2-one” has been evaluated for its potential viability in the substitution of chlorinated solvents. It exhibited a low peroxide forming potential .Aplicaciones Científicas De Investigación
Sustainable Bio-Based Alternative to Chlorinated Solvents
3-Cyclopropyl-3-methoxybutan-2-one has been evaluated as a sustainable bio-based alternative to chlorinated solvents . It has been synthesized in a one-step, solvent-free process, with improved process mass intensity (PMI) and atom economy compared to previously published methods .
Bio-Based Solvent
The compound has been successfully evaluated as a bio-based solvent . Both Kamlet–Taft solvatochromic parameters and Hansen solubility parameters demonstrate its potential viability in the substitution of chlorinated solvents .
Low Peroxide Forming Potential
3-Cyclopropyl-3-methoxybutan-2-one exhibited a low peroxide forming potential . This property is important in many chemical processes as it reduces the risk of unwanted side reactions.
Negative Ames Mutagenicity Test
The compound has shown a negative Ames mutagenicity test . This suggests that it does not cause mutations in the DNA of living organisms, making it safer for use in various applications.
Solvent in Friedel–Crafts Acylation
It has been successfully used as a solvent in a Friedel–Crafts acylation . The yield was 79%, compared to 77% in dichloromethane , demonstrating its effectiveness in this type of chemical reaction.
Solvent for N-Alkylations
3-Cyclopropyl-3-methoxybutan-2-one has also been used as a solvent for N-alkylations . This indicates its potential use in the synthesis of a wide range of organic compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCADDBAMOGPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)
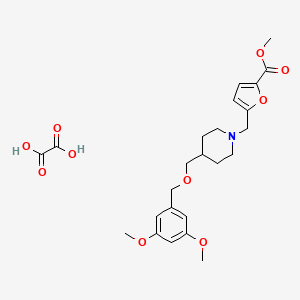
![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)
![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)
![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)
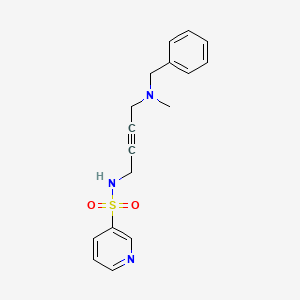
![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)

